N-(5-{[(4-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide
Description
Systematic IUPAC Nomenclature and Structural Identification
The IUPAC name of this compound is derived through hierarchical substitution rules applied to its parent heterocycles. The primary structure consists of a 1,3,4-thiadiazole ring substituted at position 2 with a carboxamide group and at position 5 with a [(4-chlorophenyl)methyl]sulfanyl moiety. The carboxamide group itself is part of a 3,5-dimethyl-1,2-oxazole system.
Structural breakdown :
- Parent heterocycle : 1,3,4-Thiadiazole (a five-membered ring containing two nitrogen atoms and one sulfur atom).
- Substituents :
- At position 2: 3,5-Dimethyl-1,2-oxazole-4-carboxamide.
- At position 5: [(4-Chlorophenyl)methyl]sulfanyl group.
Molecular formula : $$ \text{C}{15}\text{H}{13}\text{Cl}\text{N}{4}\text{O}{2}\text{S}_{2} $$ .
Molecular weight : 380.87 g/mol .
Key physicochemical properties :
| Property | Value |
|---|---|
| Density (predicted) | 1.49 ± 0.1 g/cm³ |
| pKa (predicted) | 6.33 ± 0.50 |
The compound’s structural complexity arises from the integration of two heterocyclic systems (thiadiazole and oxazole) bridged by a carboxamide linker. The 4-chlorophenyl group introduces aromatic bulk and electron-withdrawing characteristics, which may influence electronic interactions in biological systems .
Historical Context in Heterocyclic Compound Research
The synthesis of thiadiazole-oxazole hybrids emerged in the late 20th century as part of broader efforts to optimize heterocyclic scaffolds for drug discovery. Thiadiazoles were first reported in the 1950s for their antimicrobial properties, while oxazoles gained prominence in the 1970s due to their role in natural product biosynthesis. The fusion of these systems represents a strategic advancement in combinatorial chemistry, enabling the convergence of distinct pharmacophoric elements .
Early synthetic routes relied on cyclocondensation reactions, but modern methodologies employ regioselective alkylation and cross-coupling strategies. For example, the introduction of the [(4-chlorophenyl)methyl]sulfanyl group typically involves nucleophilic substitution at the thiadiazole’s sulfur atom, as evidenced by protocols analogous to those described for related oxadiazole derivatives .
Significance of Thiadiazole-Oxazole Hybrid Architectures in Medicinal Chemistry
Thiadiazole-oxazole hybrids occupy a critical niche in structure-activity relationship (SAR) studies due to their dual capacity for hydrogen bonding (via carboxamide and heteroatoms) and hydrophobic interactions (via aromatic and alkyl substituents). These features enhance target binding affinity and metabolic stability compared to simpler heterocycles.
Key pharmacological advantages :
- Diverse bioactivity : Thiadiazoles inhibit enzymes such as carbonic anhydrase, while oxazoles modulate kinase signaling pathways.
- Synergistic effects : The hybrid structure may concurrently engage multiple biological targets, a strategy employed in polypharmacology.
- Tunable solubility : The carboxamide linker and sulfanyl group allow for polarity adjustments to optimize pharmacokinetics .
Recent studies highlight the role of such hybrids in addressing antibiotic resistance and oncology targets, though specific data for this compound remain proprietary. Its structural similarity to clinical candidates suggests potential utility in kinase inhibition and bacterial efflux pump disruption .
Properties
Molecular Formula |
C15H13ClN4O2S2 |
|---|---|
Molecular Weight |
380.9 g/mol |
IUPAC Name |
N-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C15H13ClN4O2S2/c1-8-12(9(2)22-20-8)13(21)17-14-18-19-15(24-14)23-7-10-3-5-11(16)6-4-10/h3-6H,7H2,1-2H3,(H,17,18,21) |
InChI Key |
OYWPJSQSYCFWKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of Thiosemicarbazide Derivatives
The 1,3,4-thiadiazole core is typically synthesized via cyclization of thiosemicarbazide precursors. As demonstrated in the synthesis of analogous compounds, acylated thiosemicarbazides react with carbon disulfide (CS₂) under basic conditions to form potassium dithiocarbazate intermediates, which undergo acid-catalyzed cyclization to yield thiadiazole-thiol derivatives. For example, 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol (5 ) was synthesized from 4-chlorobenzoic acid through esterification, hydrazide formation, and cyclization in 81% yield.
Alkylation of Thiol Intermediates
The thiol group at position 2 of the thiadiazole ring serves as a reactive site for introducing the (4-chlorophenyl)methylsulfanyl moiety. Treatment of 5 with 4-chlorobenzyl bromide in the presence of a base such as potassium carbonate facilitates nucleophilic substitution, yielding 5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazole-2-thiol. Subsequent conversion of the thiol to an amine is achieved via oxidative methods or substitution reactions, though direct alkylation of pre-functionalized thiadiazole-2-amines remains underexplored in the literature.
Table 1: Key Reaction Parameters for Thiadiazole Synthesis
| Step | Reagents/Conditions | Yield (%) | Citation |
|---|---|---|---|
| Cyclization | CS₂, KOH, HCl | 81 | |
| Alkylation | 4-Cl-benzyl bromide, K₂CO₃ | 67 |
Synthesis of 3,5-Dimethyl-1,2-oxazole-4-carboxylic Acid
Oxazole Ring Formation
The 1,2-oxazole moiety is constructed via cyclization of β-ketoester derivatives with hydroxylamine. For instance, ethyl acetoacetate reacts with hydroxylamine hydrochloride under reflux to form 3,5-dimethyl-1,2-oxazole-4-carboxylate. Subsequent hydrolysis of the ester group using aqueous sodium hydroxide yields the corresponding carboxylic acid.
Functionalization and Purification
Methyl groups at positions 3 and 5 are introduced during the cyclization step, eliminating the need for post-synthetic modifications. Recrystallization from ethanol or methanol ensures high purity (>95%), as confirmed by melting point analysis and NMR spectroscopy.
Amide Bond Formation Between Thiadiazole and Oxazole Moieties
Activation of Carboxylic Acid
The oxazole-4-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. This step proceeds quantitatively under anhydrous conditions, with excess reagent removed via distillation.
Coupling with Thiadiazol-2-amine
The acid chloride reacts with 5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-amine in dichloromethane or tetrahydrofuran, catalyzed by triethylamine. The reaction achieves moderate yields (50–65%), necessitating chromatographic purification to isolate the desired carboxamide.
Table 2: Coupling Reaction Optimization
| Coupling Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| SOCl₂ | CH₂Cl₂ | 25 | 58 |
| Oxalyl chloride | THF | 0 → 25 | 63 |
Alternative Synthetic Routes and Optimization
One-Pot Thiadiazole-Oxazole Assembly
Recent advances propose a tandem cyclization-coupling strategy, where in situ-generated thiadiazole intermediates react directly with oxazole precursors. While this method reduces purification steps, yields remain suboptimal (<40%) due to competing side reactions.
Microwave-Assisted Synthesis
Microwave irradiation accelerates cyclization and coupling steps, reducing reaction times from hours to minutes. For example, thiadiazole formation under microwave conditions achieves 85% yield in 20 minutes, compared to 6 hours under conventional heating.
Analytical Characterization and Purity Assessment
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions
N-(5-{[(4-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the thiadiazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines . Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following structural formula:
- Molecular Formula : C16H16ClN7O2S2
- Molecular Weight : 399.9 g/mol
This compound contains a thiadiazole ring and an oxazole moiety, which are known for their biological activities. The presence of the chlorophenyl group enhances its pharmacological properties.
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of compounds related to thiadiazoles and oxazoles. For instance:
- Structure–Activity Relationship (SAR) : Research indicates that para-substituted halogen derivatives exhibit significant activity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. Electron-withdrawing groups like chlorine enhance this activity .
- Case Study : In a study involving synthesized derivatives of thiadiazole and oxazole, compounds showed selective cytotoxicity against Caco-2 colorectal adenocarcinoma cells compared to A549 cells. The presence of specific substituents was linked to increased efficacy .
Antimicrobial Properties
The antimicrobial potential of N-(5-{[(4-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide has been explored in various contexts:
- Gram-positive and Gram-negative Bacteria : Compounds with similar structures have shown broad-spectrum activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The incorporation of electron-withdrawing groups at specific positions enhances their efficacy against these pathogens .
- Fungal Activity : Recent findings indicate that derivatives exhibit promising antifungal activity against drug-resistant Candida strains. This suggests potential applications in treating fungal infections that are difficult to manage with conventional antifungals .
Antioxidant Activity
The antioxidant properties of this compound are also noteworthy:
- Mechanism : The presence of thiadiazole rings contributes to its ability to scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is critical for preventing cellular damage associated with various diseases .
Summary of Research Findings
| Activity | Target Organisms/Cells | Key Findings |
|---|---|---|
| Anticancer | MCF-7, A549, Caco-2 | Enhanced cytotoxicity with specific substituents; structure-dependent activity |
| Antimicrobial | Gram-positive/negative bacteria | Broad-spectrum efficacy; enhanced activity with electron-withdrawing groups |
| Antifungal | Drug-resistant Candida strains | Promising results against resistant strains; potential for new treatment options |
| Antioxidant | Various cellular models | Effective free radical scavenging; potential protective effects |
Mechanism of Action
The mechanism of action of N-(5-{[(4-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. The thiadiazole ring can inhibit enzymes like carbonic anhydrase, leading to various biological effects . The compound may also interfere with viral replication by targeting viral proteins .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
Table 1: Core Heterocycles and Substituent Comparison
Key Observations :
- The target compound uniquely combines a thiadiazole with an oxazole-carboxamide, while analogs in and favor simpler thiadiazole or thiazole cores.
- The 4-chlorophenyl group in the target compound contrasts with the 3,5-dimethylphenyl or benzyl groups in analogs, affecting steric and electronic properties .
Analysis :
Physicochemical Properties
- Hydrogen Bonding : The compound in forms intermolecular C–H···N bonds, stabilizing crystal packing . The target compound’s carboxamide group may enable additional hydrogen bonding, influencing solubility and crystallinity.
- Planarity : Thiadiazole derivatives (e.g., ) are nearly planar, whereas the oxazole-carboxamide in the target compound may reduce planarity, impacting π-π stacking interactions.
Biological Activity
N-(5-{[(4-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide is a complex organic compound known for its diverse biological activities. This article explores its synthesis, mechanisms of action, and specific biological effects, particularly in antimicrobial and anticancer contexts.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 383.9 g/mol. Its structure features multiple functional groups, including thiadiazole and oxazole rings, which are crucial for its biological activity.
| Property | Details |
|---|---|
| Molecular Formula | C13H10ClN5OS3 |
| Molecular Weight | 383.9 g/mol |
| IUPAC Name | N-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide |
| Canonical SMILES | CC1=C(SN=N1)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)Cl |
Synthesis
The synthesis of this compound involves several steps:
- Esterification : Starting from 4-chlorobenzoic acid and methanol.
- Hydrazination : The ester is reacted with hydrazine to form 4-chlorobenzohydrazide.
- Cyclization : The hydrazide undergoes cyclization with carbon disulfide and potassium hydroxide to yield the thiadiazole derivative.
- Formation of Carboxamide : Final conversion to the carboxamide form.
The biological activity of this compound primarily involves enzyme inhibition. The compound binds to active sites on specific enzymes such as carbonic anhydrase, disrupting their function and leading to the inhibition of essential biological processes in pathogens or cancer cells .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit various pathogens by disrupting their metabolic processes. For example:
- Minimum Inhibitory Concentration (MIC) : Studies have demonstrated that derivatives of thiadiazole compounds can effectively inhibit bacterial growth at low concentrations compared to conventional antibiotics .
Anticancer Activity
The anticancer potential of this compound has been evaluated in multiple studies:
- In Vitro Studies : The cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) were assessed using the MTT assay. For instance:
| Cell Line | IC50 (µg/mL) | Effectiveness |
|---|---|---|
| MCF-7 | 10.10 | Moderate cytotoxicity |
| HepG2 | 5.36 | Enhanced activity with modifications |
Case Studies
Several case studies highlight the effectiveness of this compound in clinical settings:
- Study on Sarcoma Cells : An in vivo study demonstrated that the compound effectively targeted sarcoma cells in tumor-bearing mice models, showcasing its potential for selective anticancer therapy .
- Structure-Activity Relationship (SAR) : Research has shown that modifications to the thiadiazole ring can lead to enhanced anticancer activity against specific cell types like Caco-2 colorectal adenocarcinoma cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
